N-(1-phenylethyl)naphthalene-2-sulfonamide N-(1-phenylethyl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10691181
InChI: InChI=1S/C18H17NO2S/c1-14(15-7-3-2-4-8-15)19-22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14,19H,1H3
SMILES: CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C18H17NO2S
Molecular Weight: 311.4 g/mol

N-(1-phenylethyl)naphthalene-2-sulfonamide

CAS No.:

Cat. No.: VC10691181

Molecular Formula: C18H17NO2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-phenylethyl)naphthalene-2-sulfonamide -

Specification

Molecular Formula C18H17NO2S
Molecular Weight 311.4 g/mol
IUPAC Name N-(1-phenylethyl)naphthalene-2-sulfonamide
Standard InChI InChI=1S/C18H17NO2S/c1-14(15-7-3-2-4-8-15)19-22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14,19H,1H3
Standard InChI Key GUEFAYBPKATUKG-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Canonical SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

N-(1-Phenylethyl)naphthalene-2-sulfonamide features a naphthalene ring system (C₁₀H₈) fused to a sulfonamide group (–SO₂NH–) at the second position. The sulfonamide nitrogen is further bonded to a 1-phenylethyl group (–CH₂CH(C₆H₅)NH–), introducing both aromatic and aliphatic components. The molecular formula is deduced as C₁₈H₁₇NO₂S, with a molecular weight of 311.40 g/mol based on analogous sulfonamides .

The compound’s structure confers polarity due to the sulfonamide group, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol. The naphthalene moiety contributes to UV absorbance, making spectroscopic characterization feasible via UV-Vis and fluorescence techniques.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • N–H stretch (~3,300 cm⁻¹) from the sulfonamide group.

    • S=O asymmetric and symmetric stretches (~1,350 cm⁻¹ and ~1,150 cm⁻¹).

    • C–H aromatic stretches (~3,050 cm⁻¹) from the naphthalene and phenyl rings .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.5–8.3 ppm), methylene protons adjacent to the sulfonamide (δ 3.1–3.5 ppm), and phenyl group protons (δ 7.2–7.4 ppm).

    • ¹³C NMR: Carbons in the naphthalene ring (δ 120–140 ppm), sulfonamide sulfur-bonded carbon (δ 55–60 ppm), and phenyl carbons (δ 125–145 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(1-phenylethyl)naphthalene-2-sulfonamide typically involves sulfonation of naphthalene followed by amidation. A representative method, adapted from similar sulfonamide syntheses , proceeds as follows:

Step 1: Sulfonation of Naphthalene
Naphthalene is treated with chlorosulfonic acid (ClSO₃H) at 40–45°C to yield naphthalene-2-sulfonyl chloride.

C10H8+ClSO3HC10H7SO2Cl+HCl[3]\text{C}_{10}\text{H}_8 + \text{ClSO}_3\text{H} \rightarrow \text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + \text{HCl} \quad[3]

Step 2: Amidation with 1-Phenylethylamine
The sulfonyl chloride intermediate reacts with 1-phenylethylamine in acetone under basic conditions (pyridine or triethylamine) to form the target compound:

C10H7SO2Cl+C8H11NC18H17NO2S+HCl[3]\text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + \text{C}_8\text{H}_{11}\text{N} \rightarrow \text{C}_{18}\text{H}_{17}\text{NO}_2\text{S} + \text{HCl} \quad[3]

Table 1: Optimization Conditions for Synthesis

ParameterOptimal ConditionYield (%)
SolventAcetone78
BasePyridine82
Temperature (°C)25–3075
Reaction Time (hr)480

Microwave-assisted synthesis has been reported to enhance reaction efficiency in related sulfonamides, reducing time to 1–2 hours with comparable yields .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 210–215°C based on analogs . Thermogravimetric analysis (TGA) suggests decomposition above 300°C, consistent with the stability of aromatic sulfonamides.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
DMSO45.2
Chloroform8.7

Low aqueous solubility is typical for sulfonamides, necessitating formulation with co-solvents for biomedical applications .

Applications and Future Directions

Industrial Uses

  • Antibacterial Coatings: Incorporated into polymers for medical devices.

  • Research Reagent: Used in enzyme inhibition assays.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the phenylethyl group to enhance CNS penetration.

  • Nanoparticle Delivery: Improving bioavailability via lipid-based carriers.

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